MK-4101
Overview
Description
MK-4101 is a potent inhibitor of the Hedgehog signaling pathway, which plays a critical role in cell differentiation and patterning during development in many organs and systems. This compound has shown significant antitumor activity, particularly against medulloblastoma and basal cell carcinoma .
Mechanism of Action
Target of Action
MK-4101, also known as 5-(3,3-Difluorocyclobutyl)-3-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]bicyclo[2.2.2]oct-1-yl]-1,2,4-oxadiazole, primarily targets the Hedgehog (Hh) signaling pathway . The compound shows the maximum inhibitory effect on Gli1 , a key component of the Hh pathway .
Mode of Action
This compound acts as a Smoothened (SMO) antagonist . It inhibits the Hh signaling pathway by binding to the SMO receptor, which is a crucial step in the Hh pathway . This binding prevents the activation of the pathway, leading to the inhibition of Gli1 .
Biochemical Pathways
The Hh pathway plays a critical role in cell differentiation and patterning during development in many organs/systems . Aberrant activation of the Hh pathway can result in tumorigenesis . This compound’s action on the Hh pathway also affects other signaling pathways, such as the IGF and Wnt signaling pathways . The interplay among Hh, IGF, and Wnt is crucial in Hh-dependent tumorigenesis .
Pharmacokinetics
This compound has good bioavailability and can be administered orally . It has low-to-moderate plasma clearance in mice and rats . It is well absorbed and mainly excreted into the bile . This suggests that this compound can be used to treat Hh-dependent brain tumors, such as medulloblastoma .
Result of Action
This compound has robust antitumor activity, achieved through the inhibition of proliferation and induction of extensive apoptosis in tumor cells . It has shown efficacy against primary medulloblastoma and basal cell carcinoma (BCC) developing in the cerebellum and skin of Ptch1+/- mice . This compound also induced deregulation of the cell cycle and block of DNA replication in tumors .
Action Environment
The action of this compound is influenced by the genetic environment of the cells. For instance, it has been shown to be highly efficacious against tumors developing in Ptch1+/- mice, a model of Hh-dependent tumors . .
Preparation Methods
The synthesis of MK-4101 involves several steps, including the preparation of intermediates and the final coupling reaction. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that this compound can be produced with high purity and yield, making it suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
MK-4101 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
MK-4101 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Hedgehog signaling pathway.
Biology: Investigated for its effects on cell differentiation and development.
Medicine: Explored as a potential therapeutic agent for treating cancers such as medulloblastoma and basal cell carcinoma.
Industry: Utilized in the development of new drugs targeting the Hedgehog signaling pathway .
Comparison with Similar Compounds
MK-4101 is unique compared to other similar compounds due to its high potency and specificity for the Hedgehog signaling pathway. Similar compounds include:
Vismodegib (GDC-0449): Another Hedgehog pathway inhibitor with similar antitumor activity.
Cyclopamine: A natural product that inhibits the Hedgehog pathway but with lower potency.
Sonidegib: A synthetic Hedgehog pathway inhibitor with different pharmacokinetic properties
This compound stands out due to its robust antitumor activity and favorable pharmacokinetic profile, making it a promising candidate for further research and development .
Properties
IUPAC Name |
5-(3,3-difluorocyclobutyl)-3-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-bicyclo[2.2.2]octanyl]-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F5N5O/c1-34-17(15-4-2-3-5-16(15)24(27,28)29)31-32-20(34)22-9-6-21(7-10-22,8-11-22)19-30-18(35-33-19)14-12-23(25,26)13-14/h2-5,14H,6-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJOIWLYDJCTQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C23CCC(CC2)(CC3)C4=NOC(=N4)C5CC(C5)(F)F)C6=CC=CC=C6C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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